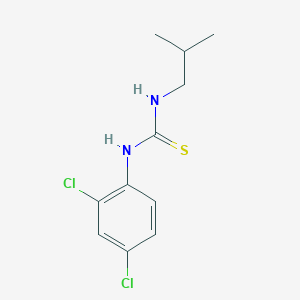

N-(2,4-dichlorophenyl)-N'-isobutylthiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,4-dichlorophenyl)-N'-isobutylthiourea, also known as diuron, is a herbicide that is widely used in agriculture to control weeds. It belongs to the family of substituted urea herbicides and is known for its selective action against broadleaf weeds and grasses. Diuron is a white crystalline solid that is insoluble in water and has a melting point of 158-160°C.

作用機序

Diuron works by inhibiting the photosynthesis process in plants. It blocks the electron transport chain in the thylakoid membranes, preventing the conversion of light energy into chemical energy. This results in a reduction in the production of ATP and NADPH, which are essential for the synthesis of carbohydrates and other organic compounds. As a result, the plants are unable to grow and eventually die.

Biochemical and Physiological Effects:

Diuron is known to have toxic effects on aquatic organisms such as fish, amphibians, and invertebrates. It can accumulate in the tissues of these organisms and cause damage to their organs and systems. Diuron has also been found to have endocrine-disrupting effects on some species, leading to reproductive abnormalities and developmental disorders.

実験室実験の利点と制限

Diuron is a widely used herbicide that is readily available and cost-effective. It is easy to handle and can be stored for long periods without degradation. However, its toxicity to aquatic organisms and potential endocrine-disrupting effects make it unsuitable for use in some types of experiments. Researchers need to be cautious when using N-(2,4-dichlorophenyl)-N'-isobutylthiourea and ensure that proper safety measures are in place.

将来の方向性

There are several areas of research that can be explored in relation to N-(2,4-dichlorophenyl)-N'-isobutylthiourea. These include:

1. Developing new formulations of N-(2,4-dichlorophenyl)-N'-isobutylthiourea that are more effective and less toxic to the environment.

2. Investigating the potential of N-(2,4-dichlorophenyl)-N'-isobutylthiourea as a treatment for certain diseases, such as cancer.

3. Studying the effects of N-(2,4-dichlorophenyl)-N'-isobutylthiourea on soil microbiota and its impact on soil health.

4. Exploring the potential of N-(2,4-dichlorophenyl)-N'-isobutylthiourea as a tool for weed management in organic farming.

5. Investigating the long-term effects of N-(2,4-dichlorophenyl)-N'-isobutylthiourea exposure on human health.

Conclusion:

In conclusion, N-(2,4-dichlorophenyl)-N'-isobutylthiourea is a widely used herbicide that has been extensively studied for its herbicidal properties and its effects on the environment. It works by inhibiting the photosynthesis process in plants and has toxic effects on aquatic organisms. While N-(2,4-dichlorophenyl)-N'-isobutylthiourea has several advantages, its potential toxicity and endocrine-disrupting effects make it unsuitable for use in some types of experiments. There are several areas of research that can be explored in relation to N-(2,4-dichlorophenyl)-N'-isobutylthiourea, including the development of new formulations and investigating its potential as a treatment for certain diseases.

合成法

Diuron can be synthesized by reacting 2,4-dichlorophenyl isocyanate with isobutylthiourea in the presence of a catalyst. The reaction yields N-(2,4-dichlorophenyl)-N'-isobutylthiourea as a white crystalline solid with a purity of over 99%. The synthesis process is simple and cost-effective, making N-(2,4-dichlorophenyl)-N'-isobutylthiourea a popular choice for herbicide manufacturers.

科学的研究の応用

Diuron has been extensively studied for its herbicidal properties and its effects on the environment. It is widely used in agriculture to control weeds in crops such as cotton, sugarcane, and citrus fruits. Diuron has also been used in forestry to control weeds and unwanted vegetation.

特性

IUPAC Name |

1-(2,4-dichlorophenyl)-3-(2-methylpropyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2S/c1-7(2)6-14-11(16)15-10-4-3-8(12)5-9(10)13/h3-5,7H,6H2,1-2H3,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEYHXZXVMWEFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=S)NC1=C(C=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(dimethylamino)phenyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B5819968.png)

![diethyl 5-{[(2,6-dimethylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819974.png)

![N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B5819977.png)

![N-[(2-methyl-2-adamantyl)methyl]-2-phenoxyacetamide](/img/structure/B5819983.png)

![2-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B5819998.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B5820017.png)

![methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5820025.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820047.png)

![2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5820061.png)